molecular formula C22H14BrN B13360391 7-Bromo-11-phenyl-11H-benzo[a]carbazole

7-Bromo-11-phenyl-11H-benzo[a]carbazole

Cat. No.: B13360391
M. Wt: 372.3 g/mol
InChI Key: BHFMPSXWPJTHGG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-11-phenyl-11H-benzo[a]carbazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of 11-phenyl-11H-benzo[a]carbazole. The reaction conditions often require a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

7-Bromo-11-phenyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

7-Bromo-11-phenyl-11H-benzo[a]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-11-phenyl-11H-benzo[a]carbazole involves its interaction with specific molecular targets. The bromine atom and phenyl group play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

7-Bromo-11-phenyl-11H-benzo[a]carbazole can be compared with other similar compounds such as:

  • 2-Bromo-11-phenyl-11H-benzo[a]carbazole
  • 5-Bromo-11-phenyl-11H-benzo[a]carbazole
  • 11H-Benzo[a]carbazole

These compounds share similar structural frameworks but differ in the position of the bromine atom or other substituents. The unique positioning of the bromine atom in this compound may confer distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C22H14BrN

Molecular Weight

372.3 g/mol

IUPAC Name

7-bromo-11-phenylbenzo[a]carbazole

InChI

InChI=1S/C22H14BrN/c23-19-11-6-12-20-21(19)18-14-13-15-7-4-5-10-17(15)22(18)24(20)16-8-2-1-3-9-16/h1-14H

InChI Key

BHFMPSXWPJTHGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C4=C2C5=CC=CC=C5C=C4)C(=CC=C3)Br

Origin of Product

United States

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